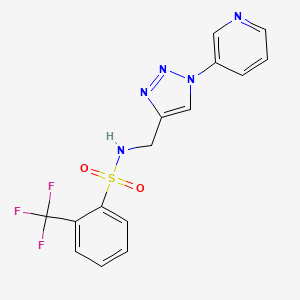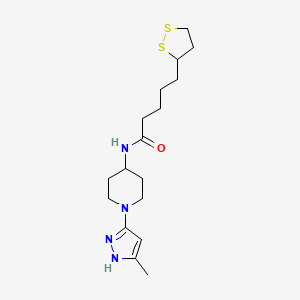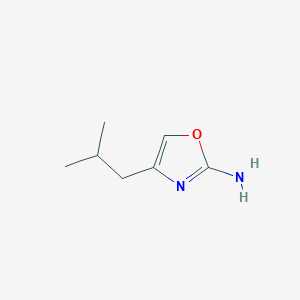
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition. The trifluoromethyl group could be introduced using a variety of methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis
The presence of the pyridine and 1,2,3-triazole rings suggests that this compound could participate in various types of chemical reactions, particularly those involving nucleophilic substitution or electrophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is known to be highly electronegative, which could influence the compound’s reactivity and polarity .Wissenschaftliche Forschungsanwendungen
Materials Science: Luminescent Scaffolds
Imidazo [1,5-a]pyridine derivatives, including our compound of interest, serve as versatile scaffolds in materials science. Their luminescent properties make them valuable for designing optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Researchers have explored their use in creating efficient emitters for confocal microscopy and imaging applications .
Pharmaceutical Research: Anti-Cancer Agents
The imidazo [1,5-a]pyridine nucleus has shown promise in the development of anti-cancer drugs. Researchers have synthesized derivatives with potential cytotoxic effects against cancer cells. These compounds may inhibit specific pathways or target cancer-specific proteins, making them attractive candidates for further investigation .
Optoelectronic Devices: Light-Emitting Materials
Our compound’s unique structure contributes to its photophysical properties. It can act as an emitter in optoelectronic devices due to its ability to emit light efficiently. Researchers have explored its use in OLEDs, where it contributes to vibrant displays and energy-efficient lighting .
Sensors: Detection and Sensing Applications
Imidazo [1,5-a]pyridine derivatives exhibit interesting sensing properties. They can be incorporated into sensor platforms for detecting specific analytes, such as metal ions, gases, or biomolecules. These sensors find applications in environmental monitoring, healthcare diagnostics, and industrial safety .
Confocal Microscopy: Fluorescent Imaging
The compound’s luminescent behavior makes it suitable for confocal microscopy. Researchers use it as a fluorescent probe to visualize cellular structures, study biological processes, and track molecular interactions. Its emission properties allow precise imaging with minimal background noise .
Other Technological Applications
Beyond the mentioned fields, imidazo [1,5-a]pyridine derivatives have found applications in diverse areas. These include drug delivery systems, catalysts, and molecular switches. Their versatility continues to inspire innovative research across scientific disciplines .
Wirkmechanismus
Target of Action
Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR is a calcium channel protein that plays a crucial role in muscle contraction and neuronal signaling.
Biochemical Pathways
calcium signaling . Disruption of these pathways can lead to a variety of downstream effects, including altered muscle contraction and neuronal signaling .
Result of Action
Based on the potential target, it can be inferred that the compound may disrupt normal cellular processes by altering calcium signaling .
Eigenschaften
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O2S/c16-15(17,18)13-5-1-2-6-14(13)26(24,25)20-8-11-10-23(22-21-11)12-4-3-7-19-9-12/h1-7,9-10,20H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRZUCFEOHNQMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/no-structure.png)


![5-[(2,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2419066.png)
![3-cyclohexyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2419067.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-mesitylacetamide](/img/structure/B2419071.png)
![7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B2419073.png)
![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2419077.png)
![Spiro[6,7-dihydropyrrolo[1,2-a]imidazole-5,3'-azetidine]-7-ol;dihydrochloride](/img/structure/B2419078.png)

acetic acid](/img/structure/B2419083.png)